

Application Notes and Protocols: Basic Red 14

Staining for Fluorescence Microscopy

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Compound of Interest

Compound Name: Basic Red 14

Cat. No.: B1583731

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Introduction

Basic Red 14 is a fluorescent dye that emits a red signal under green light excitation. While traditionally utilized in forensic science for the visualization of latent fingerprints and in the textile industry, its fluorescent properties suggest potential applications in biological research for fluorescence microscopy. This document provides a detailed, generalized protocol for the use of **Basic Red 14** as a fluorescent stain for biological specimens. It is important to note that this protocol is a starting point and may require optimization for specific cell or tissue types and experimental conditions.

Basic Red 14 is a water-soluble powder that is characterized by an absorption maximum between 510 and 520 nm.^{[1][2]} For fluorescence microscopy, it is typically excited around 530 nm, with the emission collected using a filter at approximately 590 nm.^{[1][2][3][4]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of **Basic Red 14** in fluorescence applications.

Parameter	Value	Reference
Chemical Name	2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride	[5]
CAS Number	12217-48-0	[3]
Absorption Maximum (λ_{max})	510 - 520 nm	[1][2]
Excitation Wavelength	~530 nm	[1][2][3][4]
Emission Filter	~590 nm	[1][3][4]
Solubility	Readily soluble in water	[1][6]
pH Stability	Stable in a pH range of 2 to 6	[1][6]

Experimental Protocol: Staining of Cultured Cells

This protocol outlines a general procedure for staining fixed and permeabilized cultured cells with **Basic Red 14**.

Materials:

- **Basic Red 14** powder
- Phosphate-buffered saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (or other suitable fixative)
- 0.1% Triton X-100 in PBS (for permeabilization)
- Distilled water
- Mounting medium
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filters

Stock Solution Preparation (1 mg/mL):

- Weigh out 1 mg of **Basic Red 14** powder.
- Dissolve the powder in 1 mL of distilled water or ethanol.
- Store the stock solution protected from light at 4°C.

Working Solution Preparation (1-10 µg/mL):

- Dilute the 1 mg/mL stock solution in PBS to the desired final concentration. A starting concentration of 5 µg/mL is recommended, which can be optimized.

Staining Procedure:

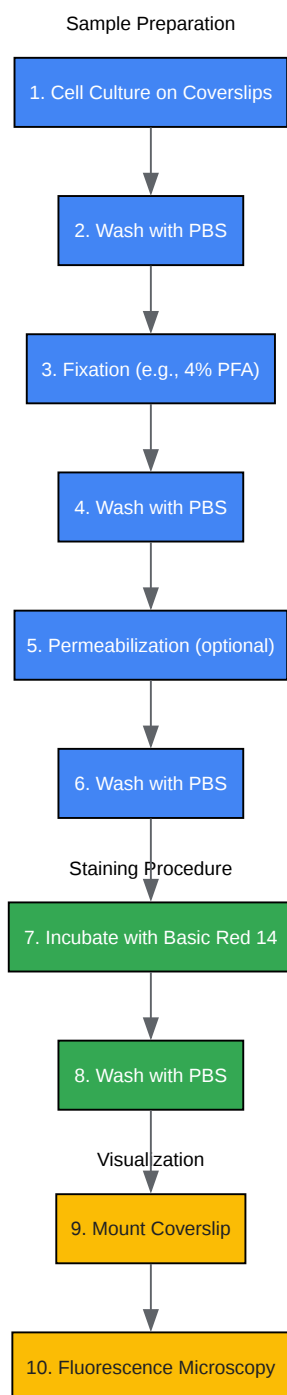
- Cell Culture: Grow cells on sterile coverslips in a petri dish or in a multi-well plate until they reach the desired confluency.
- Washing: Gently wash the cells twice with PBS to remove the culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For membrane staining, this step may be omitted.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Incubate the cells with the **Basic Red 14** working solution for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

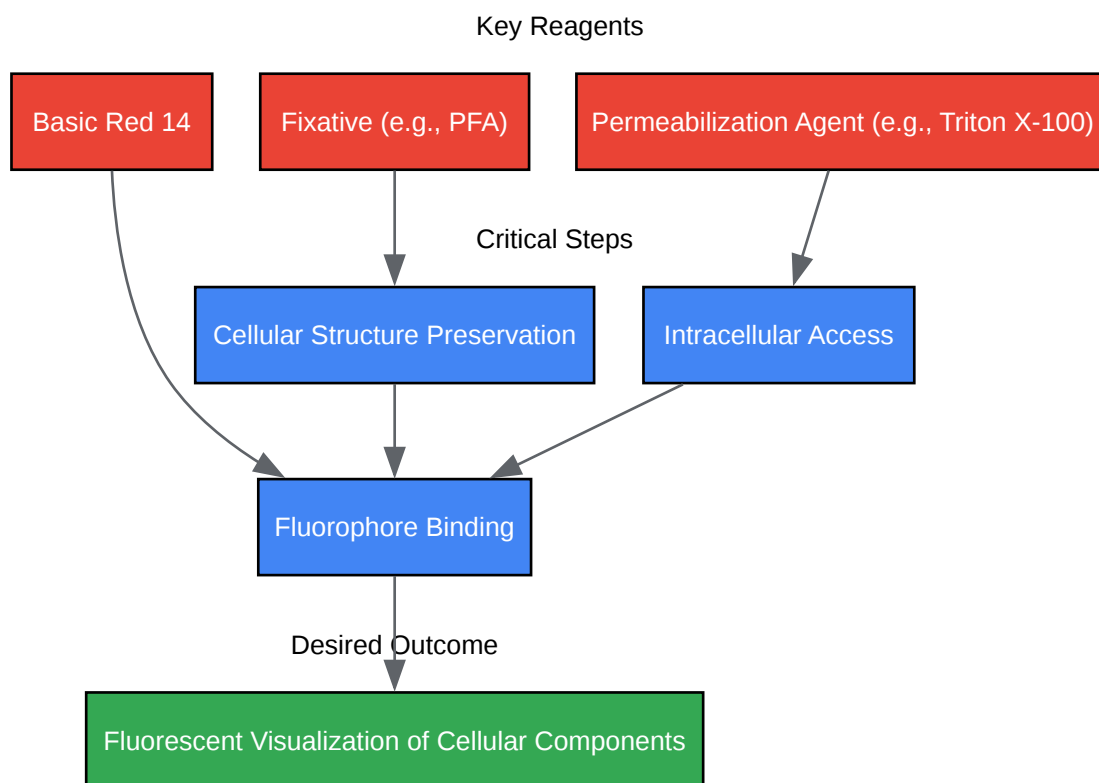
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with filters for green light excitation (around 530 nm) and red emission (around 590 nm).

Safety Precautions

Basic Red 14 may cause eye and skin irritation.^{[5][7]} It may also be harmful if swallowed, potentially causing gastrointestinal irritation.^[7] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.^[5] Work in a well-ventilated area.^[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).^{[5][7][8]}

Diagrams





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